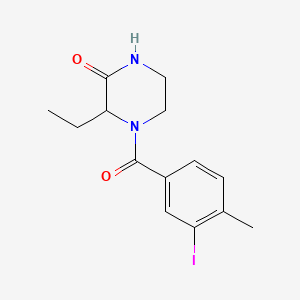![molecular formula C35H31N3O4 B2728308 (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide CAS No. 2567517-48-8](/img/structure/B2728308.png)
(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a useful research compound. Its molecular formula is C35H31N3O4 and its molecular weight is 557.65. The purity is usually 95%.
BenchChem offers high-quality (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Carboxamide Derivatives : Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines. The synthesis of these compounds involves the reaction of specific amines with quinolone derivatives, leading to compounds with significant growth inhibitory properties. Such methodologies could potentially apply to the synthesis and functional exploration of the specified chemical compound (Deady et al., 2003).
Cyclization of β-[(1, 4‐Chinon‐2‐yl)methyl]‐enaminon‐Derivatives : The synthesis of complex quinoline and naphthalene derivatives often involves cyclization reactions. These reactions can lead to the formation of compounds with significant structural complexity and potential biological activity, similar to the specified compound (Kuckländer & Lessel, 2000).
Thienoquinolines Synthesis : The synthesis of novel heterocyclo-thieno[2,3-b]quinoline derivatives showcases the diversity of reactions available for constructing complex heterocyclic compounds. These synthetic strategies could be relevant for creating derivatives of the specified compound with potential biological activities (Awad et al., 1991).
Antitubercular and Antimalarial Activities
Antitubercular Evaluation : Novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, synthesized through the Bohlmann-Rahtz reaction, were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds exhibiting promising activities highlight the potential therapeutic applications of complex quinoline derivatives (Kantevari et al., 2011).
Antimalarial Activity : The synthesis of benzo[h]quinoline-4-methanols and their evaluation for antimalarial activity against Plasmodium berghei in mice demonstrated the potential of quinoline derivatives as antimalarial agents. These studies underscore the importance of quinoline and naphthalene derivatives in developing new drugs for infectious diseases (Rice, 1976).
Propiedades
IUPAC Name |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31N3O4/c1-41-30-16-11-22(20-31(30)42-2)19-25-14-15-28-32(27-9-5-6-10-29(27)38-33(25)28)35(40)37-18-17-36-34(39)26-13-12-23-7-3-4-8-24(23)21-26/h3-13,16,19-21H,14-15,17-18H2,1-2H3,(H,36,39)(H,37,40)/b25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYISEPNFXFWFHE-NCELDCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)C5=CC6=CC=CC=C6C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCNC(=O)C5=CC6=CC=CC=C6C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(3,4-Dimethoxyphenyl)methylidene]-N-[2-(naphthalene-2-carbonylamino)ethyl]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

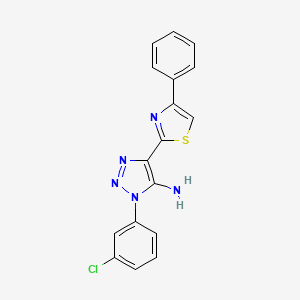
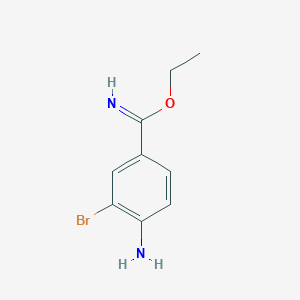
![1-(9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]propan-2-ol](/img/structure/B2728228.png)
![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2728230.png)
![N-[[2-Chloro-6-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728232.png)
![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)
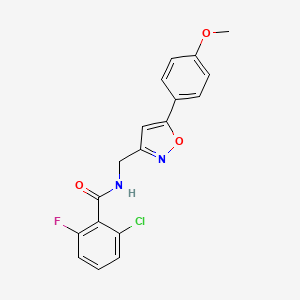
![3-[[(2R,4Ar,7S,8S,8aR)-7-hydroxy-8-[(Z)-5-methoxy-3-methyl-5-oxopent-3-enyl]-1,1,4a,7,8a-pentamethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl]oxy]-3-oxopropanoic acid](/img/structure/B2728241.png)
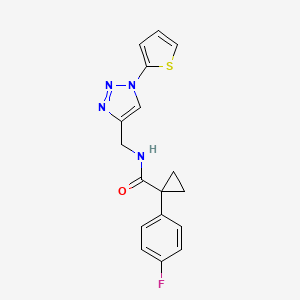
![3-(cyclohexanecarboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2728245.png)

